3-Imino-3H-benzo[f]chromene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Imino-3H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound with the molecular formula C14H8N2O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Imino-3H-benzo[f]chromene-2-carbonitrile typically involves multi-component reactions. One common method is the reaction of 2-hydroxy-1-naphthaldehyde, malononitrile, and an amine under basic conditions. The reaction is often carried out in ethanol at reflux temperature .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Imino-3H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzo[f]chromene derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
3-Imino-3H-benzo[f]chromene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 3-Imino-3H-benzo[f]chromene-2-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 3-Imino-3H-benzo[f]chromene-2-carboxamide
- 3-Amino-1-(3-hydroxy-phenyl)-1H-benzo[f]chromene-2-carbonitrile
- 3-Amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile
Comparison: 3-Imino-3H-benzo[f]chromene-2-carbonitrile is unique due to its specific imino and nitrile functional groups, which contribute to its distinct chemical reactivity and biological activity. Compared to its analogs, it often exhibits enhanced biological activities, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C14H8N2O |
---|---|
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
3-iminobenzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C14H8N2O/c15-8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-14(10)16/h1-7,16H |
InChI-Schlüssel |
KPTYBJVHTZXOAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.